N1-isobutyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

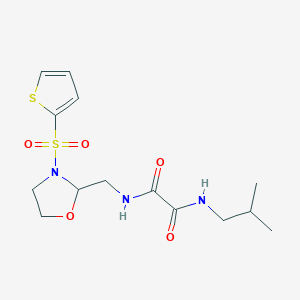

N1-Isobutyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by its hybrid molecular architecture. The compound features:

- Oxalamide core: A central oxalamide moiety (-NHC(O)C(O)NH-), which facilitates strong intermolecular hydrogen bonding, a hallmark of oxalamides .

- Isobutyl substituent: The N1-terminus is modified with an isobutyl group, providing steric bulk and hydrophobicity.

This structural design balances hydrophobic (isobutyl) and polar (sulfonyl, oxazolidine) domains, making it relevant for applications in materials science (e.g., polymer nucleation) or bioactive molecule development (e.g., enzyme inhibition) .

Properties

IUPAC Name |

N'-(2-methylpropyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O5S2/c1-10(2)8-15-13(18)14(19)16-9-11-17(5-6-22-11)24(20,21)12-4-3-7-23-12/h3-4,7,10-11H,5-6,8-9H2,1-2H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHKITSMMBPOKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isobutyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Oxazolidine Ring: The oxazolidine ring is synthesized through the reaction of an amino alcohol with an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group is introduced via sulfonylation, where thiophene is reacted with a sulfonyl chloride in the presence of a base such as pyridine.

Coupling Reaction: The final step involves coupling the oxazolidine derivative with an isobutylamine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-isobutyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxazolidine ring can be reduced to form amino alcohol derivatives.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-isobutyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-isobutyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The thiophene sulfonyl group may interact with enzymes or receptors, modulating their activity. The oxazolidine ring can enhance the compound’s stability and bioavailability, facilitating its effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Analogues and Functional Variations

Thermal Behavior and Hydrogen Bonding

- Compound 1 : Exhibits three endothermic transitions at 59.2°C, 147.9°C, and 203.4°C, attributed to sequential hydrogen bond weakening and spacer mobility .

- Target Compound : The thiophene sulfonyl group likely increases thermal stability compared to aliphatic end-groups (e.g., Compound 1). The oxazolidine ring may restrict conformational flexibility, raising the melting point.

- NMR Trends : In oxalamides, solid-state $^{13}\text{C}$ CP/MAS NMR reveals mobility shifts in end-groups and spacers during heating. The target compound’s sulfonyl group may alter chemical shifts (e.g., downfield $^{13}\text{C}$ signals near 160 ppm) .

Solubility and Miscibility in Polymer Matrices

- Compound 2: Modified PHB-like end-groups enhance miscibility in polyhydroxyalkanoate melts, enabling liquid-solid phase separation during cooling .

- Target Compound : The isobutyl group may reduce polarity, limiting miscibility in polar polymers like PHB. However, the sulfonyl group could improve compatibility with engineering plastics (e.g., polyamides).

Nucleation Efficiency in Polymers

- Compound 1 : Increases PHB crystallization temperature ($T_c$) by 10–15°C at 0.5 wt% loading .

- Target Compound : Predicted to show moderate nucleation efficiency due to steric hindrance from the isobutyl group, but the sulfonyl-thiophene moiety may promote heterogeneous nucleation via surface interactions.

Key Research Findings and Data

Table 1: Thermal Transitions of Oxalamide Analogues

*Estimated via DSC enthalpy measurements and solid-state NMR.

Biological Activity

N1-isobutyl-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C20H31N3O5S

- Molecular Weight : 425.5 g/mol

The compound features a thiophenesulfonyl group attached to an oxazolidin derivative, which may contribute to its biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiophene rings have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is often attributed to the ability of the thiophene moiety to disrupt bacterial cell membranes or interfere with essential metabolic processes.

Anticancer Activity

Several studies have explored the anticancer potential of oxazolidine derivatives. For example, compounds structurally related to this compound have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly in breast and colon cancer cells.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry tested various thiophene derivatives for their antibacterial properties. The results indicated that certain modifications to the thiophene ring enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting that similar modifications could be beneficial for this compound .

- Anticancer Activity Assessment : In vitro studies conducted on oxazolidine derivatives revealed that compounds similar to this compound significantly inhibited the growth of human cancer cell lines. The study highlighted a dose-dependent response, with higher concentrations leading to increased apoptosis in treated cells .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

The biological activity of this compound may involve several mechanisms:

- Membrane Disruption : The thiophene group may interact with lipid membranes, leading to increased permeability and cell death.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways could hinder pathogen survival and proliferation.

- Apoptosis Induction : Activation of apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.